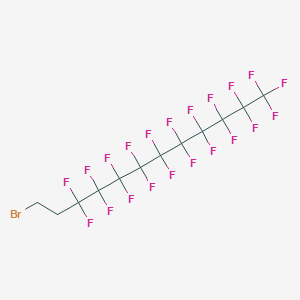

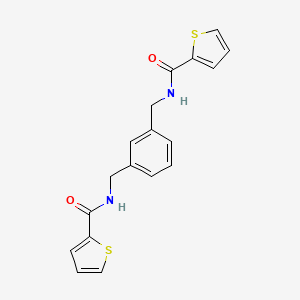

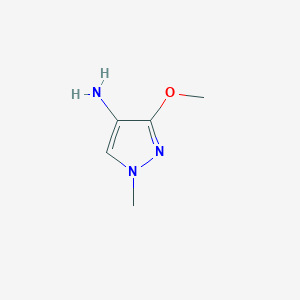

![molecular formula C11H7N5S B3126258 2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile CAS No. 332110-24-4](/img/structure/B3126258.png)

2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile

Descripción general

Descripción

2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core fused with a sulfanyl acetonitrile group, which contributes to its unique chemical properties and reactivity.

Mecanismo De Acción

Target of Action

The primary target of 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE is iron ions . Iron is an indispensable trace element for virtually all living organisms and is involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of this compound to ferrous ions leads to a decrease in the intracellular iron ion level, which can significantly inhibit cancer cell proliferation .

Pharmacokinetics

The compound’s ability to selectively bind to ferrous ions suggests that it may have good bioavailability .

Result of Action

The compound has been shown to have strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 cells . It induces apoptosis in A549 cells in a dose and time-dependent manner . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The cytotoxicity of this compound on A549 cells decreases with the increase of ferrous ions concentrations, indicating that the presence of ferrous ions in the environment can influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE plays a crucial role in biochemical reactions, particularly in its interaction with iron ions. It has been shown to selectively bind to ferrous ions (Fe²⁺) but not to ferric ions (Fe³⁺), which is a unique property among iron chelators . This selective binding can inhibit the proliferation of cancer cells by depleting intracellular iron levels, which are essential for cell respiration, DNA/RNA synthesis, and other cellular functions . The compound also interacts with various proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3, indicating its role in inducing programmed cell death .

Cellular Effects

The effects of 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE on cellular processes are profound. It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in cancer cells, such as A549 lung cancer cells . This compound influences cell signaling pathways by modulating the expression of genes involved in apoptosis and cell cycle regulation . Additionally, it affects cellular metabolism by altering the availability of iron, which is a critical cofactor for many metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE exerts its effects through several mechanisms. It binds to ferrous ions, thereby reducing their availability for cellular processes . This binding leads to the inhibition of iron-dependent enzymes and the induction of oxidative stress, which can trigger apoptosis . The compound also modulates the expression of apoptosis-related proteins, such as Bcl-2 and Bax, and activates caspase-3, a key enzyme in the execution phase of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE have been studied over various time periods. The compound demonstrates stability under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to normal tissues . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits, and exceeding this threshold can lead to toxic side effects .

Metabolic Pathways

2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE is involved in metabolic pathways related to iron metabolism. It interacts with enzymes that regulate iron homeostasis and can alter the levels of metabolites involved in these pathways . The compound’s ability to chelate iron affects metabolic flux, leading to changes in the activity of iron-dependent enzymes and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE is primarily within the mitochondria, where it induces apoptosis by disrupting mitochondrial function . The compound may also localize to other organelles, such as the nucleus, where it can influence gene expression . Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its activity and function .

Métodos De Preparación

The synthesis of 2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile typically involves a multi-step process starting from commercially available indoline-2,3-diones. These starting materials are reacted with thiosemicarbazide in water at elevated temperatures to form intermediate compounds. These intermediates are then further reacted with various reagents under specific conditions to yield the final product .

For industrial production, the synthesis may be scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of catalysts to facilitate the desired transformations.

Análisis De Reacciones Químicas

2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced derivatives.

Aplicaciones Científicas De Investigación

2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an iron chelator, which can be used in cancer therapy to inhibit the proliferation of cancer cells by depleting intracellular iron levels .

Additionally, this compound has been investigated for its antimicrobial, antidepressant, and anticonvulsant activities, making it a versatile candidate for drug development .

Comparación Con Compuestos Similares

2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile can be compared with other triazinoindole derivatives, such as tert-butyl-substituted triazinoindoles and indoloquinoxalines. These compounds share a similar core structure but differ in their substituents and functional groups, which influence their chemical properties and biological activities .

For example, tert-butyl-substituted triazinoindoles have been reported to exhibit enhanced biological activity due to increased lipophilicity, which facilitates their passage through cell membranes . Indoloquinoxalines, on the other hand, are known for their DNA intercalating properties and antiviral activity .

Propiedades

IUPAC Name |

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5S/c12-5-6-17-11-14-10-9(15-16-11)7-3-1-2-4-8(7)13-10/h1-4H,6H2,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTYZFXPOYQWQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501196596 | |

| Record name | Acetonitrile, 2-(5H-1,2,4-triazino[5,6-b]indol-3-ylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332110-24-4 | |

| Record name | Acetonitrile, 2-(5H-1,2,4-triazino[5,6-b]indol-3-ylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332110-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-(5H-1,2,4-triazino[5,6-b]indol-3-ylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

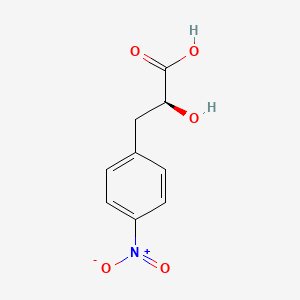

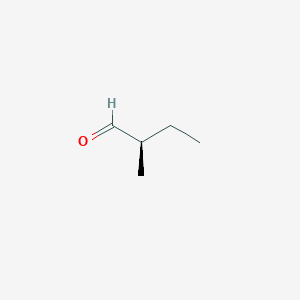

![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)

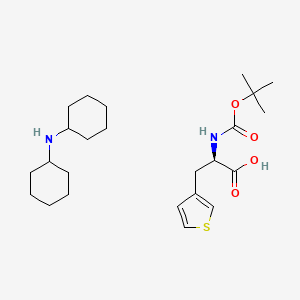

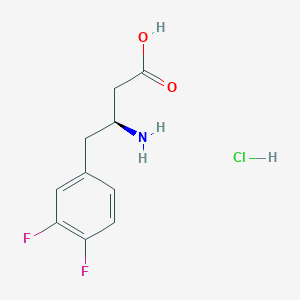

![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)

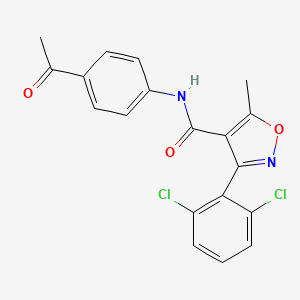

![1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole](/img/structure/B3126215.png)

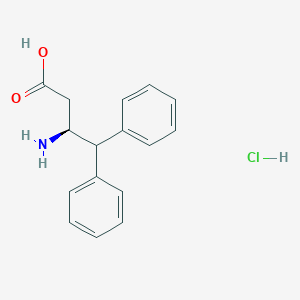

![ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3126255.png)